Tebanicline dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-594 involves several steps:
Cyclization of D-aspartic acid dibenzyl ester: This step is carried out using trimethylsilyl chloride, triethylamine, and tert-butylmagnesium chloride in dichloromethane to form the azetidinone intermediate.
Reduction of azetidinone: The azetidinone is then reduced with lithium aluminium hydride in tetrahydrofuran to yield azetidinemethanol.
Industrial Production Methods
The industrial production of ABT-594 follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
ABT-594 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor ligands.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in pain processing and other physiological functions.
Mechanism of Action
ABT-594 acts as a partial agonist at neuronal nicotinic acetylcholine receptors, specifically binding to both the α3β4 and α4β2 subtypes. This binding modulates the receptors’ activity, leading to analgesic effects. The compound’s mechanism of action involves the selective modulation of these receptors, which play a crucial role in pain perception and transmission .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A naturally occurring compound derived from the skin of the poison dart frog, known for its potent analgesic properties but high toxicity.
Nicotine: Another nicotinic acetylcholine receptor agonist with analgesic effects but also significant side effects.
Cytisine: A plant-derived alkaloid that acts on nicotinic acetylcholine receptors and has been studied for its potential therapeutic applications.
Uniqueness of ABT-594
ABT-594 is unique in its ability to provide potent analgesic effects with a significantly improved safety profile compared to its parent compound, epibatidine. Its selective binding to specific nicotinic acetylcholine receptor subtypes reduces the risk of severe side effects, making it a promising candidate for pain management .
Properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFFIXATGBQGR-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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